Metronidazole hydrochloride
Overview
Description
Metronidazole hydrochloride is a nitroimidazole antibiotic and antiprotozoal medication. It is widely used to treat various infections caused by anaerobic bacteria and certain parasites. This compound is effective against conditions such as bacterial vaginosis, pelvic inflammatory disease, and infections caused by Clostridium difficile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metronidazole hydrochloride can be synthesized through the nitration of imidazole, followed by reduction and subsequent chlorination. The process involves the following steps:
Nitration: Imidazole is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-methyl-5-nitroimidazole.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The resulting compound is then chlorinated using hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Metronidazole hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: Amino derivatives of metronidazole.
Oxidation: Hydroxylated derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Metronidazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nitroimidazole chemistry and reactivity.
Biology: Investigated for its effects on anaerobic bacteria and protozoa.
Medicine: Extensively used in clinical research for treating infections and studying drug resistance mechanisms.
Industry: Employed in the development of new antimicrobial agents and formulations
Mechanism of Action
Metronidazole hydrochloride exerts its effects by entering the cells of anaerobic bacteria and protozoa, where it is reduced to its active form. The reduced form of metronidazole interacts with DNA, causing strand breakage and inhibiting nucleic acid synthesis. This ultimately leads to cell death. The molecular targets include DNA and electron-transport proteins .
Comparison with Similar Compounds
Similar Compounds
Tinidazole: Another nitroimidazole antibiotic with similar uses but a longer half-life.
Ornidazole: Similar to metronidazole but with a different pharmacokinetic profile.
Secnidazole: A nitroimidazole with a longer duration of action compared to metronidazole.
Uniqueness
Metronidazole hydrochloride is unique due to its broad spectrum of activity against anaerobic bacteria and protozoa, its well-established safety profile, and its extensive use in both clinical and research settings .
Biological Activity
Metronidazole hydrochloride is a nitroimidazole antibiotic widely used for its effectiveness against anaerobic bacteria and certain protozoal infections. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications through various studies and case reports.
Metronidazole acts primarily against anaerobic microorganisms and protozoa. Its mechanism involves the reduction of its nitro group by anaerobic bacteria, resulting in the formation of reactive intermediates that bind to DNA, causing strand breakage and inhibiting nucleic acid synthesis. This selective activation occurs due to the unique electron transport systems in anaerobic organisms .
Key Points:
- Target Organisms : Effective against most obligate anaerobes and some protozoa.
- Action Mechanism : Reduction of nitro group leads to DNA damage in susceptible organisms.
- Non-activity : Ineffective against aerobic bacteria .
Pharmacokinetics
Metronidazole is approximately 80% bioavailable when administered orally, with peak plasma concentrations occurring within 1-2 hours. It is metabolized primarily in the liver, yielding active metabolites such as hydroxymetronidazole. The elimination half-life varies from 8 hours in adults to significantly longer durations in infants .
Parameter | Value |
---|---|
Bioavailability | ~80% |
Peak Plasma Concentration | 1-2 hours post-administration |
Half-life (Adults) | ~8 hours |
Metabolites | Hydroxymetronidazole |
Excretion | 77% via kidneys |
Biological Activity Against Specific Infections
Metronidazole is particularly noted for its role in treating Clostridium difficile infections (CDI) and some cases of tuberculosis. It has been shown to be effective in both in vitro studies and clinical settings.
Clostridium difficile Infection
Historically, metronidazole was the first-line treatment for mild to moderate CDI. However, recent studies indicate a shift towards vancomycin due to higher cure rates .
Tuberculosis
In animal models and some clinical trials, metronidazole has demonstrated activity against non-replicating bacilli associated with tuberculosis, suggesting potential applications beyond its traditional use .
Adverse Effects and Case Studies
While generally well-tolerated, metronidazole can cause significant side effects, including neurotoxicity and peripheral neuropathy, particularly with prolonged use.
Case Study: Neurotoxicity
A notable case involved a patient treated for a liver abscess who developed acute neurotoxicity after receiving high doses of metronidazole. MRI revealed characteristic changes in the dentate nuclei, highlighting the need for monitoring during treatment .
Case Study: Peripheral Neuropathy
Two patients developed peripheral neuropathy after extensive metronidazole treatment. The symptoms improved following drug withdrawal, indicating a reversible toxicity profile .
Alterations in Microbiota
Research has shown that metronidazole alters gut microbiota composition. In one study involving rats, metronidazole treatment increased bifidobacteria levels and mucus layer thickness in the colon, which may have implications for gut health during antibiotic therapy .
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTPAIQTXYFGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
443-48-1 (Parent) | |
Record name | Metronidazole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70219228 | |
Record name | Metronidazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69198-10-3 | |
Record name | Metronidazole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69198-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metronidazole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metronidazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METRONIDAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76JC1633UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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